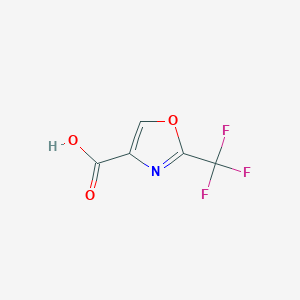

2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO3/c6-5(7,8)4-9-2(1-12-4)3(10)11/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJCQGMJTNTRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060816-01-4 | |

| Record name | 2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, including the trifluoromethyl group and the oxazole ring. These characteristics suggest potential interactions with biological systems, making it a candidate for drug development and other applications.

The molecular formula of this compound is CHFNO, with a molecular weight of 181.07 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which is advantageous in drug design.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 181.07 g/mol |

| Functional Groups | Trifluoromethyl, Carboxylic acid, Oxazole |

| Potential Applications | Medicinal chemistry, Material science |

Antimicrobial Properties

Research indicates that compounds containing the oxazole ring exhibit various biological activities, including antimicrobial effects. For instance, derivatives of oxazoles have shown significant antibacterial activity against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of trifluoromethyl groups often enhances these activities by improving the compound's interaction with bacterial targets.

Anticancer Activity

Recent studies have explored the anticancer potential of oxazole derivatives. For example, certain substituted oxazoles demonstrated moderate antiproliferative activity against human cancer cell lines like HL-60 (pro-myelocytic leukemia) and HT29 (colon carcinoma). The IC50 values for some derivatives ranged from 19.0 to 42.1 µM . This suggests that this compound may also exhibit similar properties due to its structural characteristics.

The biological activity of this compound can be attributed to its ability to interfere with critical cellular processes. The presence of the carboxylic acid group allows for hydrogen bonding interactions with biological macromolecules, potentially influencing enzyme activity or receptor binding . Additionally, the trifluoromethyl group may enhance the compound's metabolic stability and alter its pharmacokinetic profile.

Study on Antimicrobial Activity

A study conducted on various oxazole derivatives demonstrated that those with a trifluoromethyl substituent exhibited enhanced antimicrobial properties compared to their non-fluorinated counterparts. The minimum inhibitory concentrations (MICs) were significantly lower for these derivatives, indicating a stronger antibacterial effect .

Evaluation of Cytotoxicity

In another investigation focusing on cytotoxicity, compounds similar to this compound were tested against multiple human cancer cell lines. Results showed that certain derivatives had IC50 values indicating moderate cytotoxicity, particularly in leukemia cell lines . These findings suggest a potential therapeutic application in oncology.

Scientific Research Applications

Medicinal Chemistry

2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid is primarily used as a building block in organic synthesis. Its derivatives are explored for potential pharmaceutical applications due to their biological activities:

- Antimicrobial Activity : The compound exhibits significant antifungal properties against various strains. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized below:

| Pathogen | MIC (µg/ml) |

|---|---|

| Candida albicans | 1.6 |

| Candida tropicalis | 3.2 |

| Aspergillus niger | 1.6 |

These results indicate its effectiveness against fungal infections, particularly those caused by Candida and Aspergillus species.

- Anticancer Activity : Research has shown that oxazole derivatives can inhibit cancer cell proliferation. The IC50 values of this compound against various cancer cell lines are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 24 |

| MCF-7 | 30 |

| A549 | 20 |

These findings suggest that the compound may serve as a promising anticancer agent with selective cytotoxicity towards specific cancer cells .

Material Science

The unique structural features of this compound enable its use in material science applications:

- Polymer Synthesis : The carboxylic acid functional group allows for the formation of polymers through condensation reactions, making it a versatile building block in polymer chemistry.

- Crystal Engineering : The oxazole ring can facilitate the formation of organized crystal structures, which are essential in developing new materials with specific properties .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated various oxazole derivatives for their antimicrobial properties. It was found that compounds with trifluoromethyl substitutions exhibited superior activity compared to their non-fluorinated counterparts. The study emphasized the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Anticancer Potential Investigation

In another investigation, derivatives of oxazole were tested against multiple human cancer cell lines. Results indicated moderate cytotoxicity with IC50 values ranging from 19.0 to 42.1 µM for certain derivatives, reinforcing the potential therapeutic applications of this compound in oncology.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic Acid and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | pKa (Predicted) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₅H₂F₃NO₃ | 193.07 | ~2.5 | Not reported | Trifluoromethyl (C2), COOH (C4) |

| 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | C₆H₄F₃NO₃ | 195.10 | ~2.51 | 61–64 | Methyl (C2), Trifluoromethyl (C5) |

| 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | C₁₂H₈F₃NO₄ | 287.19 | Not reported | Not reported | Methoxyphenyl (C2), Trifluoromethyl (C5) |

| 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid | C₉H₁₁NO₄ | 197.19 | Not reported | Not reported | Tetrahydropyran (C2), COOH (C4) |

| 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | C₁₁H₆F₃NO₂S | 273.23 | Not reported | Not reported | Trifluoromethylphenyl (C2), Thiazole core |

Key Observations:

- Acidity: The trifluoromethyl group in the target compound lowers the pKa of the carboxylic acid (~2.5) compared to non-fluorinated analogues, enhancing its reactivity in coupling reactions .

- Thermal Stability: The methyl-substituted analogue (CAS 18955-88-9) has a defined melting point (61–64°C), suggesting higher crystallinity than the parent compound .

- Lipophilicity: Aryl-substituted derivatives (e.g., methoxyphenyl) exhibit increased molecular weights and lipophilicity, which may improve membrane permeability in drug design .

Electronic and Reactivity Differences

Preparation Methods

General Synthetic Strategies for 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid

The synthesis of this compound typically involves:

- Construction of the oxazole ring system.

- Introduction of the trifluoromethyl substituent at the 2-position.

- Functionalization at the 4-position to install the carboxylic acid group.

Two main synthetic routes emerge from the literature:

Preparation via β-Monosubstituted Enamines and Phenyliodine Bis(trifluoroacetate) (PIFA)

A notable method involves the oxidative cyclization of β-monosubstituted enamines using phenyliodine bis(trifluoroacetate) (PIFA), which incorporates the trifluoromethyl group directly into the oxazole ring:

- Mechanism: PIFA mediates oxidative β-trifluoroacetoxylation of enamines, followed by intramolecular cyclization to form 2-(trifluoromethyl)oxazoles.

- Conditions: Mild reaction conditions, typically at room temperature or slightly elevated temperatures.

- Outcome: Formation of 4,5-disubstituted 2-(trifluoromethyl)oxazoles with good yields.

- Advantages: Direct incorporation of trifluoromethyl moiety from reagent, avoiding separate trifluoromethylation steps.

This method is documented in the Journal of Organic Chemistry (2011), where spectral and X-ray data confirm the structures of the products.

Synthesis from α-Azidochalcones and Carboxylic Acids under Microwave Irradiation

Another innovative approach uses α-azidochalcones reacted with carboxylic acids under microwave irradiation to form α-amido-1,3-diketones, which can be further cyclized to 2-(trifluoromethyl)oxazoles:

- Step 1: α-Azidochalcones react with trifluoroacetic acid to form oxazole intermediates.

- Step 2: Treatment of α-amido-1,3-diketones with triphenylphosphine, iodine, and triethylamine in dichloromethane induces cyclization to 2-(trifluoromethyl)oxazoles.

- Reaction Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress.

- Yield: Good to excellent yields reported.

- Significance: This method avoids catalysts and uses mild conditions, facilitating the formation of highly substituted oxazoles.

Preparation via β-Diketone Condensation and Hydroxylamine Treatment

A patent describing the preparation of trifluoromethyl-substituted isoxazole derivatives provides insights potentially adaptable for oxazole carboxylic acids:

- Step (a): Condensation of β-diketones (e.g., 3-cyclopropyl-1-(2-methylthio-4-trifluoromethyl)propyl-1,3-diketone) with triethyl orthoformate in a solvent such as diacetyl oxide at 95–145 °C.

- Step (b): Treatment of the condensation product with free hydroxylamine in aqueous solution at pH 3.0–5.0 and temperatures 0–75 °C for 2–12 hours to form oxazole ring.

- Purification: Organic phase separation and solvent evaporation yield the target compound.

- Advantages: High regioselectivity, low impurity content, mild conditions, and suitability for industrial scale-up.

Preparation via Ester Hydrolysis and Acid Chloride Formation (Related Isoxazole Analogue)

Although this patent focuses on isoxazole derivatives, the methodology is relevant for preparing this compound analogues:

- Step 1: Formation of ethyl-5-methylisoxazole-4-carboxylate via reaction of ethylacetoacetate, triethylorthoformate, and acetic anhydride.

- Step 2: Hydrolysis with strong acid to yield the corresponding carboxylic acid.

- Step 3: Crystallization of the acid using solvents such as toluene and acetic acid.

- Step 4: Conversion of the acid to acid chloride using thionyl chloride.

- Step 5: Reaction of acid chloride with trifluoromethyl aniline to form trifluoromethyl-substituted amides.

- Note: Crystallization solvents and conditions are critical for purity and yield.

Summary Table of Preparation Methods

Research Findings and Notes

- Solvent Effects: Crystallization of intermediate acids is enhanced by solvents like toluene and acetic acid mixtures, improving purity and yield.

- Reaction Temperatures: Optimal temperatures vary by step but generally range from 0 °C to 150 °C depending on the reaction phase and reagents used.

- Purification: Organic phase separation and solvent evaporation are commonly used; chromatographic purification may be applied for final products.

- Industrial Relevance: Methods involving mild conditions and high regioselectivity with low impurity profiles are preferred for scale-up.

- Mechanistic Insights: Oxidative trifluoroacetoxylation followed by cyclization is a key step in introducing the trifluoromethyl group in some routes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid, and what critical parameters should be optimized for yield?

- Methodological Answer : Synthesis typically involves cyclization of precursor intermediates. For example, trifluoromethyl-substituted oxazoles can be synthesized via cyclocondensation of α-amino ketones with trifluoromethyl-containing carboxylic acid derivatives. Key parameters include reaction temperature (optimized between 80–120°C), catalyst selection (e.g., Lewis acids like ZnCl₂), and stoichiometric control of reagents to avoid side products like dimerization . Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent moisture absorption and oxidative degradation . Avoid exposure to strong acids/bases, which may hydrolyze the oxazole ring . Use desiccants (e.g., silica gel) in storage environments. For handling, wear nitrile gloves, safety goggles, and lab coats to minimize skin/eye contact .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm the oxazole ring and trifluoromethyl group (δ ~110–120 ppm for CF₃ in ¹⁹F NMR) .

- IR Spectroscopy : Detect carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and molecular ion peaks .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of the oxazole ring?

- Methodological Answer :

- Protection of the Carboxylic Acid : Convert the –COOH group to a methyl ester using diazomethane, reducing its reactivity during electrophilic substitutions .

- Regioselective Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids, using ligands like XPhos to direct reactivity to the C5 position of the oxazole .

- Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates and reduce nucleophilic side reactions .

Q. How does the trifluoromethyl group influence the acidity of the carboxylic acid moiety, and what are the implications for reaction design?

- Methodological Answer : The electron-withdrawing CF₃ group increases the carboxylic acid’s acidity (pKa ~1.5–2.5) compared to unsubstituted oxazole-4-carboxylic acids (pKa ~3.5). This enhances solubility in basic aqueous solutions (e.g., NaHCO₃), enabling selective deprotonation for salt formation or nucleophilic reactions. Computational studies (DFT) can model the electronic effects of CF₃ on charge distribution .

Q. In cross-coupling reactions, how do solvent and catalyst choices impact efficiency and regioselectivity?

- Methodological Answer :

- Catalyst Systems : Pd(OAc)₂ with SPhos ligand in toluene/water biphasic systems improves yields for arylations .

- Solvent Effects : DMF enhances solubility of polar intermediates but may promote decarboxylation at elevated temperatures. Dichloromethane is preferred for low-temperature reactions (<40°C) to preserve the carboxylic acid group .

- Additives : Silver salts (Ag₂CO₃) scavenge halides, preventing catalyst poisoning in Ullmann-type couplings .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported stability data for trifluoromethyl-oxazole derivatives?

- Methodological Answer :

- Contextualize Experimental Conditions : Compare decomposition rates under varying humidity/temperature. For example, some studies report stability in dry DMSO (25°C) but rapid hydrolysis in aqueous HCl .

- Advanced Analytics : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC tracking to identify degradation pathways (e.g., ring-opening vs. decarboxylation) .

- Cross-Validate Literature : Reconcile conflicting data by replicating protocols (e.g., storage in amber glass vs. plastic containers may explain variance in light sensitivity) .

Safety and Compliance

Q. What engineering controls are recommended for large-scale reactions involving this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.